molecular formula C18H14FNO4S2 B2604139 (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 876870-23-4

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2604139
CAS No.: 876870-23-4
M. Wt: 391.43
InChI Key: AFPOCWRIFSKKEV-OQLLNIDSSA-N
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Description

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CAS 876870-23-4) is a synthetic small molecule with a molecular formula of C18H14FNO4S2 and a molecular weight of 391.4 g/mol. This compound belongs to a class of rhodanine-furan hybrids known for significant pharmacological potential in biomedical research. Its core structure features a thiazolidinone framework, which is a privileged scaffold in drug discovery . Researchers are particularly interested in this compound due to its demonstrated cytotoxicity and ability to induce apoptosis (programmed cell death) in human cancer cell lines. Studies on highly similar structural analogs have shown that these compounds exhibit moderate to potent antiproliferative activity in a dose-dependent manner against human leukemia cells, making them promising candidates for anticancer research . The 4-fluorophenyl substitution is a critical structural feature that contributes to the compound's electronic properties and its interaction with biological targets. Furthermore, structurally related compounds bearing a furan moiety and a rhodanine-3-acetic acid or butanoic acid chain have shown potent and broad-spectrum antibacterial activity . These analogs have exhibited excellent efficacy against various Gram-positive bacteria, including multi-drug resistant clinical isolates such as methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL . The mechanism of action is thought to involve the inhibition of key bacterial enzymes like MurB, which is essential for cell wall biosynthesis . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant scientific literature, including publications in Bioorganic and Medicinal Chemistry and other specialized journals, for detailed protocols on biological evaluation .

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOCWRIFSKKEV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the furan derivative, followed by the formation of the thioxothiazolidinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the condensation of 4-fluorophenyl furan derivatives with thiazolidinone frameworks. The synthesis typically involves the use of reagents like hydrazones and thiazolidinediones under controlled conditions, yielding a product with a complex structure that includes a furan ring and thiazolidinone moiety. The molecular formula is C21H18FN3O4SC_{21}H_{18}FN_3O_4S with a molecular weight of approximately 425.45 g/mol .

Pharmacological Properties

The compound exhibits a range of biological activities, including:

1. Anticancer Activity:
Research indicates that derivatives of thiazolidinones, including this compound, show significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Anti-inflammatory Effects:
The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit leukocyte recruitment and reduce inflammatory markers in animal models . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity:
Thiazolidinone derivatives have also shown antimicrobial effects against various pathogens. The presence of the furan ring enhances the compound's interaction with microbial targets, suggesting its utility as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the applications of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid:

StudyFocusFindings
El-Hiti et al. (2017)Crystal StructureDetailed the synthesis and crystallographic analysis, providing insights into the compound's structural properties .
PMC Study (2019)Antiproliferative ActivityDemonstrated moderate to strong antiproliferative effects on various cancer cell lines, indicating potential for therapeutic use .
Patent US20200317657A1Anti-inflammatory PotentialDescribed the compound's efficacy in reducing inflammation in animal models, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Aryl substituents on the furan ring (e.g., 4-chloro, 4-nitro, 3,5-difluoro).
  • Heterocycle replacements (e.g., pyrazole instead of furan).
  • Side-chain modifications (e.g., acetic acid vs. butanoic acid).

Physicochemical Properties

  • Thermal Stability : Melting points correlate with crystallinity; nitro-substituted pyrazole analogs (e.g., 13g, mp = 240–242°C) are more thermally stable than furan derivatives (mp = 71–77°C for 4b, 4e) .
Table 2: Physicochemical Data for Selected Compounds
Compound Yield (%) Melting Point (°C) Molecular Weight Key Spectral Data (IR, NMR)
4b (2-chlorophenyl) 38 71–73 435.04 IR: 2955 (OH), 1713 (C=O); NMR: δ 7.35–7.45 (Ar-H)
4e (3-Cl-4-F) 35 75–77 453.03 IR: 2975 (OH), 1711 (C=O); NMR: δ 7.60–7.70 (Ar-H)
13g (4-NO₂) 67 90–92 N/A IR: 1702 (C=O), 1529 (C=C); NMR: δ 8.20–8.30 (Ar-H)

Biological Activity

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including antiproliferative effects, structure-activity relationships, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazolidinone ring and a furan moiety. Its molecular formula is C14H10FNO3SC_{14}H_{10}FNO_3S with a molecular weight of approximately 289.28 g/mol. The compound's synthesis involves the reaction of specific precursors under controlled conditions, yielding it in a crystalline form with notable purity.

Antiproliferative Activity

Research has demonstrated that derivatives of thiazolidinone compounds exhibit moderate to strong antiproliferative activity against various cancer cell lines. Notably, studies have shown that the compound's activity is dose-dependent and varies according to the cell cycle stage. For example, derivatives containing electron-donating groups have been linked to enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological outcomes.

Case Studies

  • Cell Line Studies : In vitro studies using human leukemia cell lines revealed that compounds similar to this compound exhibited IC50 values indicating effective growth inhibition. For instance, specific derivatives showed IC50 values in the low micromolar range (0.3 µM and 1.2 µM) against MV4-11 and MOLM13 cells respectively .
  • Mechanistic Insights : Flow cytometric analysis and LDH assays indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest at the G0/G1 phase . The presence of specific functional groups at the C-terminal of the thiazolidinone structure was found to enhance these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazolidinone Ring : Essential for its anticancer properties; modifications here can lead to variations in potency.
  • Furan Moiety : Contributes to electron donation, enhancing interaction with biological targets.

Summary Table of Biological Activities

Compound DerivativeIC50 (µM)Cell Line TestedMechanism of Action
5e0.3MV4-11Apoptosis induction
5f1.2MOLM13Cell cycle arrest
Parent CompoundVariesVariousCytotoxicity

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux (85% yield after recrystallization) .
  • Step 2 : Introduce the butanoic acid moiety via nucleophilic substitution or coupling reactions.
  • Purity Control : Use TLC (20% ethyl acetate/hexane) for reaction monitoring. Purify via recrystallization (ethanol) or column chromatography .
    • Key Data :
ReagentsSolventCatalystYieldPurity Method
4-Fluorobenzaldehyde, 2-thioxothiazolidin-4-oneGlacial acetic acidSodium acetate85%Recrystallization (ethanol)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1150–1250 cm⁻¹), and furan C-O (1010–1070 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), furan protons (δ 6.3–7.5 ppm), and thiazolidinone NH (δ 10–12 ppm).
  • ¹³C NMR : Detect carbonyl carbons (δ 170–180 ppm) and thione (δ 120–130 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar thiazolidinone derivatives?

  • Findings :

  • Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer potential by targeting enzymes like topoisomerase II or inducing apoptosis (IC₅₀ values in µM range for breast cancer cell lines) .
    • Mechanistic Hypothesis : The 4-fluorophenyl group enhances lipophilicity and target binding, while the thioxothiazolidinone core may inhibit redox-sensitive pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Strategy :

  • Variation 1 : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
  • Variation 2 : Modify the furan ring (e.g., thiophene substitution) to alter steric and π-π stacking interactions .
  • Assays : Test modified analogs in enzyme inhibition (e.g., COX-2) and cell viability assays .
    • Data Interpretation : Correlate logP values (calculated via HPLC) with cytotoxicity to identify optimal hydrophobicity .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Design :

  • Use randomized block designs with split plots to account for variables like dosage, administration route, and genetic heterogeneity .
  • Include positive controls (e.g., doxorubicin for anticancer studies) and vehicle controls.
    • Metrics : Measure tumor volume reduction (via caliper), survival rates, and biomarker expression (e.g., caspase-3 for apoptosis) .

Q. How can computational modeling predict binding modes and metabolic stability?

  • Tools :

  • Docking (AutoDock Vina) : Simulate interactions with targets like PPAR-γ or EGFR kinase.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
    • Validation : Compare in silico predictions with in vitro cytochrome P450 inhibition assays .

Q. How should researchers address contradictions in reported biological data for thiazolidinones?

  • Root Causes :

  • Purity Issues : Impurities (e.g., unreacted aldehydes) may skew bioassays. Verify purity via HPLC (>95%) .
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time/temperature) across labs .
    • Resolution : Perform dose-response curves (IC₅₀) with multiple cell lines and validate via orthogonal assays (e.g., Western blot for protein targets) .

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